molecular formula C22H18N2 B131928 1-Trityl-1H-imidazole CAS No. 15469-97-3

1-Trityl-1H-imidazole

Cat. No.: B131928
CAS No.: 15469-97-3
M. Wt: 310.4 g/mol
InChI Key: NPZDCTUDQYGYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Triphenylmethyl)imidazole is an imidazole derivative.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

Synthesis and Chemistry

1-Trityl-1H-imidazole is a derivative of imidazole, a five-membered planar heterocycle with diverse applications in science. In the field of chemistry, these derivatives play a crucial role in various syntheses and reactions:

  • Synthesis of Nitrogen-rich Compounds : Imidazole derivatives are synthesized for applications in nitrogen-rich gas generators. Their physicochemical properties, such as density, heat of formation, and detonation characteristics, are influenced by their molecular structure, including azole rings and various functional groups (Srinivas, Ghule, & Muralidharan, 2014).

  • Lithiation and Functionalization : this compound is used in isoprene-catalyzed lithiation, leading to the cleavage of protecting groups and the formation of 1H-imidazole. This process enables the synthesis of various functionalized imidazole derivatives (Torregrosa, Pastor, & Yus, 2007).

  • Catalysis in Organic Synthesis : Trityl chloride, a related compound, catalyzes the synthesis of tetrasubstituted imidazoles, demonstrating the importance of trityl-based compounds in facilitating chemical reactions (Moosavi‐Zare et al., 2014).

Biological and Medicinal Applications

This compound derivatives have been explored for their potential in medicinal chemistry:

  • Antibacterial Activity : Studies have shown that certain imidazole derivatives exhibit antibacterial properties. The presence of the imidazole ring is key to the development of new drugs due to its ubiquity in biological structures (Ramos et al., 2020).

  • Anticancer Activity : Some imidazole derivatives, particularly those with trityl groups, have shown potential in inducing apoptosis in cancer cells. The substitution on the imidazole ring significantly influences their biological activity (Ali et al., 2015).

Industrial and Other Applications

The diverse properties of imidazole derivatives make them suitable for various industrial applications:

  • Corrosion Inhibition : Imidazole and its derivatives are evaluated for their effectiveness as corrosion inhibitors, with their adsorption properties playing a significant role in protecting metals (Kovačević, Milošev, & Kokalj, 2017).

  • NMR pH Indicators : In biomolecular NMR studies, imidazole derivatives serve as internal pH indicators, owing to their chemical shift sensitivity to pH changes. This application is crucial in various research fields, including structural genomics and metabolomics (Baryshnikova, Williams, & Sykes, 2008).

Safety and Hazards

1-Trityl-1H-imidazole should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation. The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions of 1-Trityl-1H-imidazole research could involve the development of new drugs that overcome antimicrobial resistance problems. The functionalization of imidazoles is a necessary step in the formation of many active pharmaceutical intermediates .

Properties

IUPAC Name

1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZDCTUDQYGYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347130
Record name 1-Trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15469-97-3
Record name Dechloroclotrimazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015469973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Triphenylmethyl)imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECHLOROCLOTRIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35J4FD3HV2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Imidazole (10.0 g, 146.9 mmol) was added to sodium hydride (60% dispersion in mineral oil, pre-washed in hexane, 6.5 g, 161.6 mmol) in DMF (200 ml), triphenylmethylchloride (41.0 g, 146.9 mmol) was then added and the reaction mixture stirred at room temperature for 18 h. The mixture was poured onto ice and the solid precipitate formed filtered off and partitioned between water and dichloromethane. The organic phase was washed with brine and dried over sodium sulphate and concentrated in vacuo to give the title compound (37.8 g, 83%). 1H NMR (CDCl3) δ 7.42-7.03 (1H, m). MS (ES) m/e 311 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of trityl chloride (5.58 g, 20.0 mmol.) in dry methylene chloride (100 ml) cooled down to 0° C. and stirred under Ar, was added dropwise over 1.5 hours a solution of imidazole (1.36 g, 20.0 mmol.) and triethylamine (2.7 mml, 20 mmol.) in 50 ml dry methylene chloride. At the end of the addition, the reaction mixture was allowed to warm up to room temperature and stirred under Ar at that temperature overnight. The reaction mixture was then washed with 20 ml of a 10% solution of ammonium chloride, then with 20 ml of distilled water. The organic phase was dried over magnesium sulfate and evaporated in vacuo to yield quantitatively a white solid. Recrystallization from methylene chloride/hexanes yielded 5.60 g of (5) (yield=90% after recrystallization). m.p. 214° C.; 1H NMR (200 MHz, CDCl3) δ 7.43 (m, 1H, NCHN), 7.3-7.4 (m, 9H, 3×C6H5), 7.1-7.2 (m, 6H, 3×C6H5), 7.0 (m, 1H, Ph3CNCH═CH), 6.81 (m, 1H, Ph3CNCH═CH); 13C NMR (50 MHz, CDCl3) δ 142.3, 139.0, 129.6, 128.2, 128.3, 121.6.
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods III

Procedure details

A mixture of pyridine (15 ml), triphenyl phosphite (1.55 g, 5 mmole), imidazole (0.68 g, 10 mmole) and triphenylmethanol (2.08 g, 8 mmole) was refluxed for 3 hours. The reaction mixture was treated in the same manner as in Example 11 to give 2.05 g of 1-triphenylmethylimidazole as colorless needles. Yield, 82.7%. M.P., 218°-221° C.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Trityl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Trityl-1H-imidazole
Reactant of Route 3
1-Trityl-1H-imidazole
Reactant of Route 4
1-Trityl-1H-imidazole
Reactant of Route 5
1-Trityl-1H-imidazole
Reactant of Route 6
1-Trityl-1H-imidazole
Customer
Q & A

Q1: What makes 1-trityl-1H-imidazole a useful building block for synthesizing complex molecules?

A1: this compound serves as a versatile precursor for various imidazole derivatives, particularly those with modifications at the 4-position. The trityl group acts as a protecting group for the imidazole nitrogen, allowing for selective reactions at other positions within the molecule. This is exemplified in the synthesis of side-chain-fluorinated histamines, where this compound undergoes modification at the 4-position via a vinyl group. [] The trityl group can then be removed to yield the desired histamine derivative. This strategy is also employed in the synthesis of atipamezole and its analogs, where this compound-4-carboxaldehyde is utilized as a starting material. []

Q2: How does the use of this compound in the synthesis of atipamezole compare to other methods?

A2: Utilizing this compound-4-carboxaldehyde in the synthesis of atipamezole offers several advantages compared to alternative routes. [] Firstly, the carboxaldehyde starting material is commercially available and more cost-effective than other precursors like tritylated iodides. Secondly, the synthetic route involving this compound-4-carboxaldehyde simplifies the process by combining the trityl group deprotection and reduction steps. This streamlining contributes to the method's overall efficiency and practicality for atipamezole synthesis.

Q3: Can you describe a specific example of how this compound is used to synthesize a biologically relevant molecule?

A3: Researchers employed this compound as a key intermediate in synthesizing β-fluorohistamine and β,β-difluorohistamine. [] They achieved this by first reacting this compound with a vinyl group to form 1-trityl-4-vinyl-1H-imidazole. Subsequent addition of "FBr" led to the formation of fluorinated intermediates. These intermediates underwent further modifications, including azide substitution, reduction, and trityl group removal, ultimately yielding the desired fluorinated histamine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.